![molecular formula C24H17Cl2N3O B2777091 1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-21-1](/img/structure/B2777091.png)
1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . The molecule also has a 3,4-dichlorophenyl group and an ethoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the pyrazoloquinoline core .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazoloquinoline core, the dichlorophenyl group, and the ethoxy group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Structural and Optical Properties
Research has demonstrated the significance of pyrazoloquinoline derivatives in understanding structural and optical properties. For instance, Zeyada et al. (2016) studied the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives thin films, which are related compounds. They found that these compounds exhibit polycrystalline forms and, upon thermal deposition, form thin films with nanocrystallites dispersed in an amorphous matrix. The study highlighted the determination of absorption parameters, molar extinction coefficient, and the type of electron transition, showcasing the potential for photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical Analysis and Corrosion Inhibition
Quinoxaline derivatives have been evaluated for their corrosion inhibition properties. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and tested them as corrosion inhibitors for mild steel in acidic medium, achieving high corrosion inhibition efficiency. This suggests that similar compounds, including 1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, could potentially serve as effective corrosion inhibitors (Saraswat & Yadav, 2020).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The photovoltaic properties of pyrazoloquinoline derivatives have been a subject of interest due to their application in organic-inorganic photodiode fabrication. Zeyada et al. (2016) investigated the electrical properties of such derivatives, demonstrating their potential in photodiode applications due to their rectification behavior and photovoltaic properties under illumination (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis of Pyrazoloquinoline Derivatives
The synthesis of pyrazolo[3,4-c]quinoline derivatives has been explored, providing valuable insights into the chemical properties and potential applications of these compounds in various domains, including medicinal chemistry and materials science (Nagarajan & Shah, 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O/c1-2-30-17-9-11-22-18(13-17)24-19(14-27-22)23(15-6-4-3-5-7-15)28-29(24)16-8-10-20(25)21(26)12-16/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZJOEQVXJHNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2777008.png)
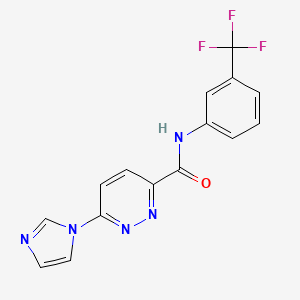
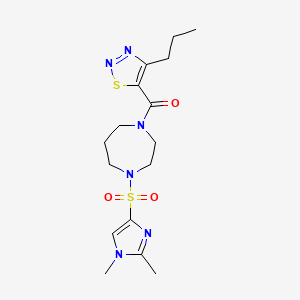
![N-(3-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2777013.png)
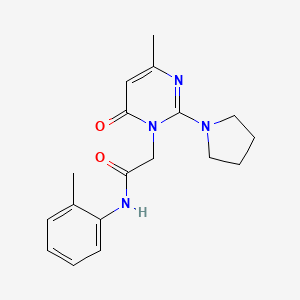
![3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2777017.png)
![4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2777020.png)
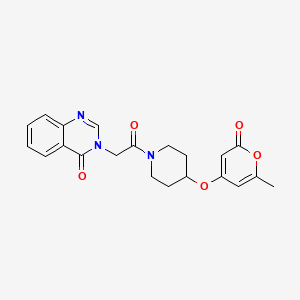
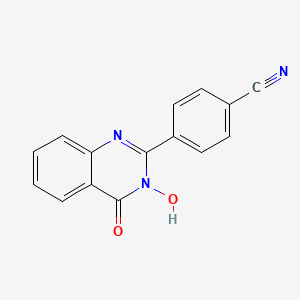
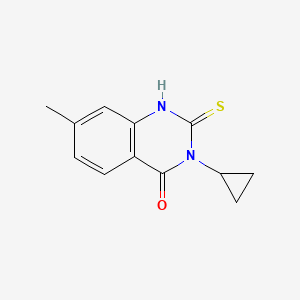
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2777024.png)
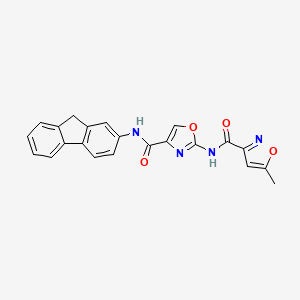
![3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2777028.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2777030.png)